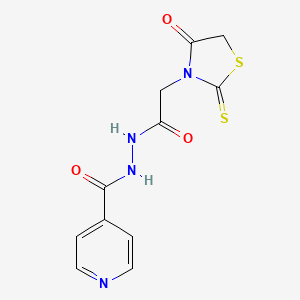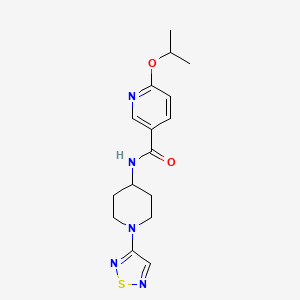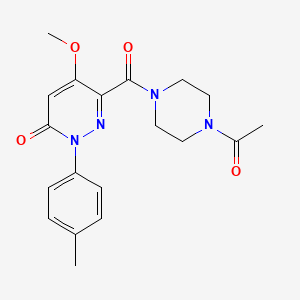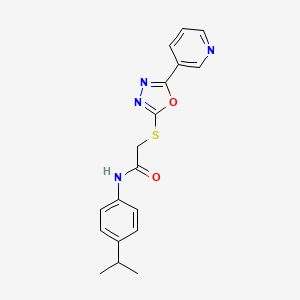
N'-(2-(4-氧代-2-硫代噻唑烷-3-基)乙酰基)异烟酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
科学研究应用
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, which are crucial in the treatment of diseases like diabetes and cancer.
作用机制
Target of Action
The primary target of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .
Mode of Action
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide acts as a potent inhibitor of the ALR2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction results in the inhibition of the enzyme’s activity, thereby reducing the accumulation of sorbitol in cells .
Biochemical Pathways
The compound affects the polyol pathway , a two-step process that converts glucose to fructose. The first step, catalyzed by aldose reductase, is the reduction of glucose to sorbitol. The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase . By inhibiting aldose reductase, the compound prevents the accumulation of sorbitol, which can cause osmotic stress and other complications .
Pharmacokinetics
The related compound epalrestat, which is used in clinical practice, is known to have good bioavailability
Result of Action
The inhibition of aldose reductase by N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide results in a decrease in the accumulation of sorbitol within cells . This can help prevent osmotic stress and other complications associated with the overactivity of the polyol pathway .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been found to be a potent inhibitor of the aldose reductase (ALR2) enzyme . The compound’s interaction with ALR2 is of particular interest due to the enzyme’s role in the polyol pathway, a secondary route of glucose metabolism .
Cellular Effects
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide has been shown to have significant effects on various types of cells. For example, it has been found to exhibit low antiproliferative (cytotoxic) activity to the HepG2 cell line .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One such mechanism involves binding interactions with biomolecules. Molecular docking simulations have identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding of the compound to the aldose reductase enzyme .
准备方法
The synthesis of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid hydrazide with 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid and requires careful control of temperature and pH to ensure high yield and purity .
化学反应分析
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thioethers.
相似化合物的比较
N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide can be compared with other thiazolidine derivatives, such as:
Epalrestat: A known aldose reductase inhibitor used in the treatment of diabetic complications.
Thiazolidinediones: A class of drugs used to treat type 2 diabetes by improving insulin sensitivity.
Rhodanine derivatives: Compounds with a similar thiazolidine ring structure, known for their antimicrobial and anticancer activities.
The uniqueness of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide lies in its specific structure, which allows for a diverse range of chemical modifications and applications in various fields of research.
属性
IUPAC Name |
N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUHQMNQMHSZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)


